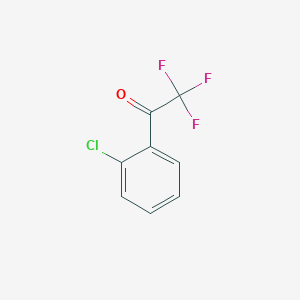
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone, also known as 1-chloro-2,2,2-trifluoroethyl phenyl ketone, is an organic compound with the molecular formula C8H5ClF3O. It is a colorless, low-volatility liquid that is soluble in most organic solvents. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Synthesis and Biological Activity
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone has been utilized in the synthesis of various chemical compounds with potential biological activities. For instance, derivatives of this compound have been synthesized and shown to possess significant antibacterial and antifungal activities. This includes the synthesis of N-(4-Chloro-2-trifluoroacetyl phenyl) - aminothiazole derivatives, which demonstrated good activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (K. Sujatha, Shilpa, & R. Gani, 2019).
Process Research and Pharmaceutical Applications
The compound has been a subject of process research for pharmaceutical applications. For example, a study focused on the preparation of 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone, a cholinesterase inhibitor studied for Alzheimer’s disease treatment, through a Friedel–Crafts acylation reaction. This research highlights the importance of optimizing reaction conditions for practical applications (R. A. Wolf, 2008).
Catalytic and Enantioselective Synthesis
The compound is also used in catalytic, enantioselective synthesis processes. This includes the synthesis of key propargylic alcohol intermediates for the anti-HIV drug Efavirenz, showcasing its role in the development of medically significant compounds (Yu Zheng, Lilu Zhang, & E. Meggers, 2018).
Chemical Reactivity and Structural Analysis
Research on 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone extends to understanding its chemical reactivity and structural characteristics. Investigations into the solvolysis rates and substituent effects on related compounds provide insight into the underlying chemical processes, which is essential for tailored chemical synthesis (M. Fujio, H. Morimoto, Hyun-Joong Kim, & Y. Tsuno, 1997).
Potential in Optical Applications
The compound has shown potential in optical applications. Research on related compounds, like 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, indicatessignificant nonlinear optical properties, making them suitable for studies and applications in optical devices. This showcases the versatility of derivatives of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone in various fields, including materials science (F. Mostaghni, H. Shafiekhani, & Nosrat Madadi Mahani, 2022).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQEOLDFDHACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616571 | |
| Record name | 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
5860-95-7 | |
| Record name | 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



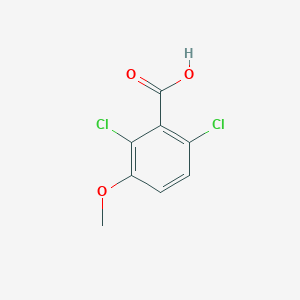
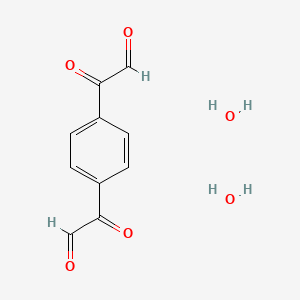

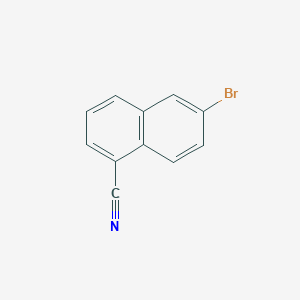
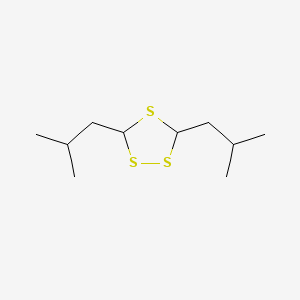
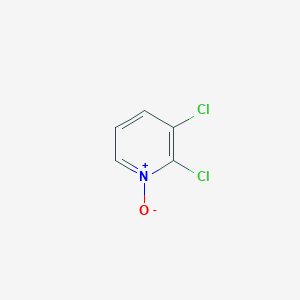
![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)
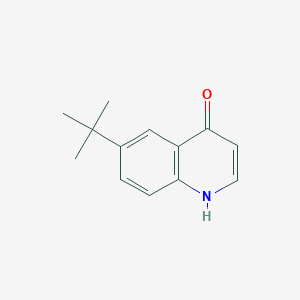
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)
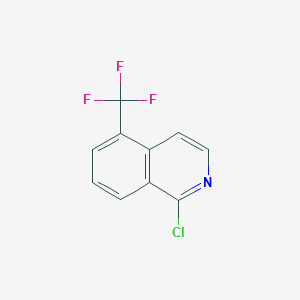
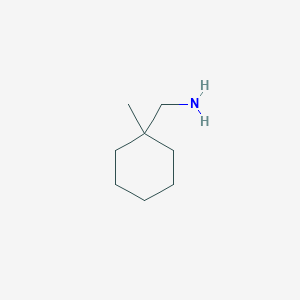
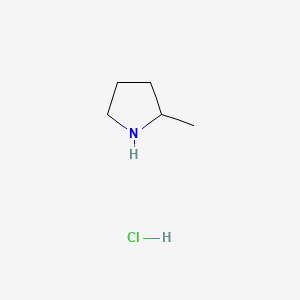
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)